molecular formula C8H18O B13601428 3-Ethyl-2-methyl-2-pentanol CAS No. 19780-63-3

3-Ethyl-2-methyl-2-pentanol

Cat. No.: B13601428
CAS No.: 19780-63-3
M. Wt: 130.23 g/mol
InChI Key: FRUMTAZIGSJVOJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-2-pentanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2-methyl-2-pentanol can be synthesized through the Grignard reaction, which involves the reaction of an organomagnesium compound (Grignard reagent) with a carbonyl compound. For instance, the reaction of ethylmagnesium bromide with 2-methyl-2-pentanone can yield this compound. The reaction typically requires an anhydrous environment and is carried out in an ether solvent to stabilize the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the Grignard reagent, its reaction with the appropriate carbonyl compound, and subsequent purification steps to isolate the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: It can be reduced to form alkanes or other alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or other alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

3-Ethyl-2-methyl-2-pentanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-methyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, altering their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-pentanol
  • 3-Methyl-3-pentanol
  • 2-Phenyl-2-butanol
  • Benzyl alcohol
  • 4-Methyl-1-pentanol

Uniqueness

3-Ethyl-2-methyl-2-pentanol is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar alcohols. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched nature influences its physical properties such as boiling point and solubility .

Properties

CAS No.

19780-63-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

3-ethyl-2-methylpentan-2-ol

InChI

InChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3

InChI Key

FRUMTAZIGSJVOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)(C)O

Origin of Product

United States

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